molecular formula C17H17N7O8S4 B587357 delta2-Cefotetan CAS No. 1332499-75-8

delta2-Cefotetan

Cat. No. B587357
CAS RN: 1332499-75-8
M. Wt: 575.604
InChI Key: DBSPFHNCVUTGLP-IGTHYWETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delta2-Cefotetan is a research chemical . It is widely used in scientific research due to its unique structure and properties.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, general principles of chemical reaction analysis can be applied. These include monitoring reactive intermediates, understanding the alteration of oxidation states, and using electroanalytical tools to investigate redox-active intermediates .

Scientific Research Applications

Dispersion States in Nanotube Research

Delta2-Cefotetan's research applications seem to extend to the study of dispersion states in nanotube research. Ham, Choi, and Chung (2005) investigated the dispersion of single-walled carbon nanotubes in various solvents, correlating the degree of dispersion state with Hansen solubility parameters, where Delta2 was a significant component (Ham, Choi, & Chung, 2005).

Gene Expression Analysis

In the field of genetics, this compound is relevant in analyzing relative gene expression data. Livak and Schmittgen (2001) described the use of the 2(-Delta Delta C(T)) Method in real-time, quantitative PCR experiments for analyzing relative changes in gene expression (Livak & Schmittgen, 2001).

Proteomics and 2-DE Analysis

Millioni et al. (2010) discussed Delta2D in the context of proteomics, particularly for 2-DE analysis. This study compared two software packages, Delta2D and Proteomweaver, for analyzing standard and experimental gel images in proteomic research (Millioni et al., 2010).

Cardiac Research

This compound's applications extend to cardiac research as well. Zhang and Brown (2004) focused on the role of Ca2+/calmodulin-dependent protein kinase II, including the delta isoforms, in cardiac hypertrophy and heart failure. They explored how these isoforms regulate cardiac function and their role in different cardiac conditions (Zhang & Brown, 2004).

Dental Composite Studies

Sarafianou et al. (2007) utilized this compound in studying the color stability and degree of cure of direct composite restoratives in dentistry. This research involved evaluating the color changes and remaining C = C bonds in dental composites after various aging processes (Sarafianou et al., 2007).

Stable Hydrogen Isotopic Analyses

Morrison et al. (2001) presented an on-line chromium reduction technique for measuring stable hydrogen (deltaD) isotopes in water, using continuous-flow isotope ratio mass spectrometry. This method offers significant advantages in earth and environmental sciences for measuring hydrogen isotopes in small water samples (Morrison et al., 2001).

High-Frequency Oscillatory Ventilation in Neonates

Habib, Pyon, and Courtney (2002) explored the use of nontidal high-frequency oscillatory ventilation (HFOV) in neonates, using deltaV(L)(t, P(aw)) = deltaV(L,max) model for optimizing airway pressure settings. This research is significant in neonatal care, particularly in managing lung mechanics and ventilation strategies (Habib, Pyon, & Courtney, 2002).

Mechanism of Action

Target of Action

Delta2-Cefotetan, also known as Cefotetan, is a semisynthetic cephamycin antibiotic . Its primary targets are the bacterial penicillin-binding proteins (PBPs), which play a crucial role in cell wall biosynthesis . By binding to these proteins, Cefotetan inhibits the synthesis of the bacterial cell wall, leading to the death of the bacteria .

Mode of Action

Cefotetan’s bactericidal action results from the inhibition of cell wall synthesis . It binds to and inhibits the bacterial PBPs, which are essential for cell wall biosynthesis . This interaction disrupts the formation of the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Cefotetan is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, Cefotetan prevents the cross-linking of peptidoglycan chains, a critical step in cell wall construction . This disruption in the cell wall synthesis pathway leads to a weakened cell wall, cell lysis, and ultimately, bacterial death .

Pharmacokinetics

Cefotetan can be administered intravenously or intramuscularly . The volume of distribution is between 8 and 13L, similar to other cephalosporins . The drug exhibits almost linear pharmacokinetics, with mean peak plasma concentrations being almost linearly related to the dose . The total body clearance is 1.8 to 2.9 L/h, with renal clearance accounting for about 64 to 84% of a dose . Approximately 75% of a dose is excreted in the urine within 24 hours . The plasma elimination half-life is between 3 and 4 hours after intravenous and intramuscular doses .

Result of Action

The primary result of Cefotetan’s action is the death of the bacteria. By inhibiting cell wall synthesis, Cefotetan causes cell lysis and death . This makes it effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative microorganisms .

Safety and Hazards

The safety data sheet for cefotetan indicates that it may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction . It’s important to handle it with care, using protective equipment and ensuring good ventilation .

Future Directions

While specific future directions for delta2-Cefotetan are not available, the field of directed evolution presents a promising avenue for the development of new biomolecules with improved properties .

properties

IUPAC Name

(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h3,7,13,15H,4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t7?,13?,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSPFHNCVUTGLP-IGTHYWETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=CS[C@@H]3[C@@](C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718730
Record name (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1332499-75-8
Record name (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.